Product packaging for 2-(4-Bromophenyl)pyrrolidine hydrochloride(Cat. No.:CAS No. 1187930-57-9)

2-(4-Bromophenyl)pyrrolidine hydrochloride

Cat. No.: B3088938
CAS No.: 1187930-57-9
M. Wt: 262.57
InChI Key: MFKFCHQDGBJUIU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)pyrrolidine hydrochloride (CAS 1187930-57-9) is a valuable chiral pyrrolidine derivative serving as a versatile building block in organic synthesis and pharmaceutical research . The compound features a pyrrolidine ring, a common motif in medicinal chemistry, substituted at the para position with a bromine atom on the phenyl ring . This bromophenyl group is a strategic handle for further functionalization, allowing the molecule to participate in various cross-coupling reactions, such as Suzuki or Heck reactions, to create more complex biaryl structures . Its molecular formula is C10H13BrClN, with a molecular weight of 262.57 g/mol, and it is typically supplied as a solid that should be stored in an inert atmosphere at 2-8°C . In scientific research, this compound is primarily used as a synthetic intermediate. The pyrrolidine ring can act as a chiral auxiliary or a component in the development of enantioselective catalysts, while the bromine atom makes it a pivotal precursor for constructing molecules with specific stereochemistry for probing biological systems . The mechanism of action for derivatives of this compound often involves targeted interactions with enzymes or receptors, where the bromophenyl group can engage in pi-pi interactions and the pyrrolidine ring can facilitate hydrogen bonding . Preclinical studies on similar structures have shown potential biological activities, including antimicrobial and cytotoxic effects, highlighting its relevance in early-stage drug discovery . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrClN B3088938 2-(4-Bromophenyl)pyrrolidine hydrochloride CAS No. 1187930-57-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKFCHQDGBJUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-57-9
Record name 2-(4-bromophenyl)pyrrolidine hydrochloride
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Contextualizing Pyrrolidine Derivatives in Contemporary Organic Chemistry Research

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and functional materials. mdpi.com In contemporary organic chemistry research, pyrrolidine derivatives are highly valued for their role as versatile building blocks and chiral auxiliaries. The stereochemistry of the pyrrolidine ring can be precisely controlled, which is crucial in the synthesis of enantiomerically pure compounds, a key consideration in drug development. smolecule.com

The saturated nature of the pyrrolidine ring allows it to adopt various conformations, enabling it to present substituents in well-defined spatial orientations. This three-dimensional character is instrumental in designing molecules that can selectively interact with biological targets such as enzymes and receptors. smolecule.com Consequently, the synthesis and functionalization of pyrrolidine derivatives remain an active area of research, with continuous efforts to develop novel and efficient synthetic methodologies.

Rationale for Investigating Substituted Pyrrolidine Hydrochlorides

The investigation of substituted pyrrolidine (B122466) hydrochlorides, such as 2-(4-Bromophenyl)pyrrolidine (B1276760) hydrochloride, is driven by the desire to modulate the physicochemical and biological properties of the parent pyrrolidine scaffold. The introduction of a substituent, in this case, a 4-bromophenyl group, at the 2-position of the pyrrolidine ring can significantly influence the molecule's steric and electronic properties.

The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction that can play a crucial role in molecular recognition and binding to biological targets. Furthermore, the bromophenyl group can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system.

The formulation of the compound as a hydrochloride salt is a common strategy in medicinal chemistry to improve the stability, solubility, and handling of amine-containing compounds. The salt form generally enhances the aqueous solubility of the molecule, which is often a prerequisite for its use in biological assays and for potential therapeutic applications.

Overview of Advanced Research Trajectories for 2 4 Bromophenyl Pyrrolidine Hydrochloride

Advanced Approaches to Pyrrolidine Ring Construction

The formation of the pyrrolidine ring is the cornerstone of synthesizing 2-(4-bromophenyl)pyrrolidine. Modern organic synthesis offers several powerful methods for this transformation, primarily categorized into cycloaddition reactions and aminocyclization strategies. These approaches provide versatile pathways to access a wide range of substituted pyrrolidines with a high degree of stereochemical control.

[3+2]-Cycloaddition Reactions for Pyrrolidine Scaffolds

One of the most powerful and widely employed methods for the construction of five-membered heterocyclic rings, such as the pyrrolidine core, is the [3+2]-cycloaddition reaction. This concerted or stepwise process involves the reaction of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile).

Azomethine ylides are highly reactive 1,3-dipoles that serve as key intermediates in the synthesis of pyrrolidines. nih.gov These ylides can be generated in situ through various methods, including the thermal or photochemical ring-opening of aziridines, the decarboxylation of α-amino acids, or the deprotonation of iminium salts. nih.gov Once formed, the azomethine ylide readily reacts with a suitable dipolarophile, such as an alkene, to furnish the pyrrolidine ring in a single step. nih.gov

In the context of synthesizing 2-(4-bromophenyl)pyrrolidine, this strategy would involve the reaction of an azomethine ylide with 4-bromostyrene (B1200502). The choice of the azomethine ylide precursor is crucial and can influence the substitution pattern on the resulting pyrrolidine ring. For instance, the condensation of an α-amino acid like sarcosine (B1681465) (N-methylglycine) with an aldehyde or ketone can generate a non-stabilized azomethine ylide, which can then undergo cycloaddition. acs.org

A typical reaction scheme would involve the in situ generation of the azomethine ylide from an appropriate precursor, which then reacts with 4-bromostyrene to yield the desired 2-(4-bromophenyl)pyrrolidine skeleton. The subsequent treatment with hydrochloric acid would then afford the hydrochloride salt.

Table 1: Examples of Azomethine Ylide Precursors and Resulting Pyrrolidine Substitution Patterns

Azomethine Ylide PrecursorResulting Pyrrolidine Substitution
N-benzylglycine ethyl esterN-benzyl, C5-ester substituted
Isatin and SarcosineSpiro-oxindole at C5
Aziridine-2-carboxylatesC2,C3,C4-substituted

A significant advantage of the [3+2]-cycloaddition of azomethine ylides is the potential for high regio- and diastereoselectivity, allowing for the controlled formation of multiple stereocenters in a single step. rsc.org The regioselectivity of the cycloaddition is primarily governed by the electronic and steric properties of both the azomethine ylide and the dipolarophile. acs.org In the reaction of an azomethine ylide with an electron-deficient alkene, the nucleophilic carbon of the ylide typically attacks the electrophilic β-carbon of the alkene. acs.org

Diastereoselectivity, on the other hand, is often controlled by the geometry of the azomethine ylide and the approach of the dipolarophile. The formation of either endo or exo cycloadducts can be influenced by factors such as the solvent, temperature, and the presence of Lewis acid catalysts. nih.gov For instance, in the synthesis of substituted pyrrolidines, careful selection of reaction conditions can favor the formation of a specific diastereomer. nih.govbohrium.com Computational studies have also been employed to understand and predict the stereochemical outcomes of these reactions. acs.org The ability to control both regio- and diastereoselectivity is paramount for the synthesis of enantiomerically pure 2-arylpyrrolidines, which is often crucial for their biological activity.

Aminocyclizations and Reductive Aminations for Pyrrolidine Formation

Alternative to cycloaddition strategies, the construction of the pyrrolidine ring can be achieved through intramolecular cyclization of linear precursors. These methods, which include hydroamination and reductive amination, offer a distinct and powerful approach to the synthesis of 2-substituted pyrrolidines.

Intramolecular hydroamination involves the addition of an amine N-H bond across a carbon-carbon double or triple bond within the same molecule. nih.gov This atom-economical process is a direct method for the synthesis of cyclic amines. For the synthesis of 2-(4-bromophenyl)pyrrolidine, a suitable precursor would be an unsaturated amine, such as a 4-amino-alkene substituted with a 4-bromophenyl group at the appropriate position.

The cyclization of these aminoalkenes can be catalyzed by a variety of metal complexes, including those based on early transition metals, lanthanides, and late transition metals. nih.govrsc.org The choice of catalyst can influence the efficiency and selectivity of the reaction. For instance, rhodium aminophosphine (B1255530) complexes have been shown to be effective for the intramolecular hydroamination of primary aminoalkenes. nih.gov

A related strategy involves a tandem aza-Payne/hydroamination reaction, which can lead to the formation of highly substituted pyrrolidines. nih.gov This approach highlights the versatility of hydroamination-based methods in constructing complex pyrrolidine structures.

While metal-catalyzed hydroaminations are well-established, there is a growing interest in the development of transition-metal-free alternatives to avoid potential metal contamination in the final products, which is a significant concern in pharmaceutical synthesis. rsc.org Brønsted acids have been shown to catalyze the intramolecular hydroamination of protected alkenylamines, providing an effective route to pyrrolidines and piperidines. nih.govchemrxiv.org The reaction proceeds via protonation of the double bond, followed by nucleophilic attack of the tethered amine.

Furthermore, computational studies have explored the feasibility of using frustrated Lewis pairs (FLPs) to catalyze the intramolecular hydroamination of non-activated aminoalkenes. rsc.org This approach relies on the cooperative action of a Lewis acid and a Lewis base to activate the N-H bond of the amine and the C=C double bond of the alkene, facilitating the cyclization. These transition-metal-free methods offer a greener and potentially more cost-effective approach to the synthesis of 2-arylpyrrolidines.

Reductive amination is another powerful tool for the synthesis of amines and can be applied intramolecularly to form cyclic amines like pyrrolidine. wikipedia.orgmasterorganicchemistry.com This process typically involves the reaction of a dicarbonyl compound or a keto-aldehyde with an amine source, followed by reduction of the resulting imine or enamine intermediate. wikipedia.org For the synthesis of 2-(4-bromophenyl)pyrrolidine, a suitable precursor would be a γ-amino ketone, such as 4-amino-1-(4-bromophenyl)butan-1-one. The intramolecular condensation of the amino group with the ketone would form a cyclic imine, which is then reduced in situ to the pyrrolidine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.comcommonorganicchemistry.com

Table 2: Comparison of Synthetic Methodologies for Pyrrolidine Ring Construction

MethodologyKey FeaturesAdvantagesPotential Challenges
[3+2]-Cycloaddition Convergent synthesis, formation of multiple stereocenters in one step.High atom economy, good control over stereochemistry.Requires careful selection of dipole and dipolarophile, potential for regio- and diastereomeric mixtures.
Intramolecular Hydroamination Atom-economical cyclization of unsaturated amines.Direct route to cyclic amines, can be catalyzed by various metals or be metal-free.Substrate scope can be limited by the catalyst system, potential for side reactions.
Reductive Amination Intramolecular cyclization of amino-carbonyl compounds.Utilizes readily available starting materials, reliable and well-established method.Requires a reduction step, may require protection of other functional groups.

Synthetic Methodologies and Strategies for this compound and Analogues

The synthesis of this compound and its analogues is a significant area of research due to the prevalence of the 2-arylpyrrolidine motif in numerous biologically active compounds and catalysts. This article explores various catalytic and stereoselective strategies for the construction of this important heterocyclic scaffold.

Spectroscopic Characterization and Crystallographic Analysis Beyond Routine Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds in solution. For 2-(4-Bromophenyl)pyrrolidine (B1276760) hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial relationships.

In a typical ¹H NMR spectrum, the aromatic protons of the 4-bromophenyl group would appear as a characteristic AA'BB' system, often simplifying to two distinct doublets due to the para-substitution. The protons on the pyrrolidine (B122466) ring would exhibit more complex splitting patterns in the aliphatic region of the spectrum, further complicated by the presence of the chiral center at the C2 position. The proton attached directly to the C2 carbon (the methine proton) is a key diagnostic signal, coupling to both the adjacent aromatic and pyrrolidine ring protons. The protonation of the nitrogen atom to form the hydrochloride salt results in a downfield shift for adjacent protons and the appearance of exchangeable N-H protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon environment. The number of signals confirms the molecular symmetry, with four signals expected for the para-substituted phenyl ring and four for the pyrrolidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-Bromophenyl)pyrrolidine Moiety
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2 (Methine)4.5 - 5.060 - 65
C3 (Methylene)1.9 - 2.330 - 35
C4 (Methylene)1.8 - 2.224 - 28
C5 (Methylene)3.0 - 3.545 - 50
Aromatic C-H (ortho to Pyrrolidine)7.2 - 7.4128 - 130
Aromatic C-H (ortho to Br)7.5 - 7.7131 - 133
Aromatic C (ipso-Pyrrolidine)-140 - 145
Aromatic C (ipso-Br)-120 - 125
N-H₂⁺ (Ammonium)9.0 - 10.0 (broad)-

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assembling the molecular structure. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-(4-Bromophenyl)pyrrolidine hydrochloride, COSY spectra would show correlations between the adjacent protons on the pyrrolidine ring, confirming their sequence. It would also reveal the coupling of the C2 methine proton to both the C3 methylene (B1212753) protons and the ortho-protons of the phenyl ring, definitively linking the two structural fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. github.io It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum. For instance, the proton signal identified as the C2 methine would show a cross-peak to the C2 carbon signal in the 60-65 ppm range.

Determining the three-dimensional arrangement of atoms, or stereochemistry, is critical for chiral molecules. Advanced NMR techniques that rely on the Nuclear Overhauser Effect (NOE) are used to probe spatial proximity between atoms, irrespective of their bonding connectivity. libretexts.orglongdom.org

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments detect protons that are close to each other in space (typically within 5 Å). libretexts.orgacdlabs.com For this compound, a NOESY or ROESY experiment would be instrumental in confirming the relative stereochemistry. A key correlation would be expected between the C2 methine proton and the ortho-protons of the 4-bromophenyl ring. The presence of this cross-peak would confirm their cis relationship and provide insight into the preferred conformation of the molecule in solution. researchgate.net

Infrared (IR) and Mass Spectrometry (MS) for Complex Derivatization Analysis

IR spectroscopy and mass spectrometry are powerful complementary techniques for structural characterization, particularly in the analysis of derivatives formed through metabolism or synthetic modification. maricopa.eduarcjournals.org

Infrared spectroscopy identifies functional groups within a molecule by detecting the absorption of IR radiation, which excites molecular vibrations. libretexts.org For this compound, the IR spectrum would be characterized by several key absorption bands. The protonated secondary amine (R₂NH₂⁺) would give rise to broad and strong N-H stretching bands in the 2700-3000 cm⁻¹ region. Other significant peaks would include C-H stretching vibrations for both aromatic and aliphatic groups, C=C stretching for the aromatic ring (around 1600 cm⁻¹), and a C-Br stretching vibration in the fingerprint region. When analyzing a derivative, such as a hydroxylated metabolite, the appearance of a new, strong, broad O-H stretching band around 3200-3600 cm⁻¹ would provide clear evidence of the modification.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. libretexts.org For 2-(4-Bromophenyl)pyrrolidine, electron impact (EI) or electrospray ionization (ESI) would generate a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). A key feature in the mass spectrum is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.5% and 49.5%, respectively). whitman.edu This results in a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule. youtube.com

When analyzing complex derivatives, MS is invaluable for identifying the mass change associated with the chemical modification. For example, the addition of a hydroxyl group would result in a 16 amu increase in the molecular weight. The fragmentation pattern, which shows how the molecule breaks apart in the spectrometer, can further help to locate the position of the new functional group. libretexts.orgchemguide.co.uk

Table 2: Key Spectroscopic Data for this compound
TechniqueFeatureExpected ObservationInformation Gained
IRN-H Stretch (R₂NH₂⁺)Broad, strong absorption at ~2700-3000 cm⁻¹Presence of secondary ammonium (B1175870) salt
IRC=C Aromatic StretchAbsorption around 1600 cm⁻¹Presence of phenyl ring
MSMolecular Ion PeakPair of peaks (M⁺, M+2) with ~1:1 intensity ratioConfirmation of molecular weight and presence of one Br atom
MSFragmentationLoss of bromine atom or cleavage of the pyrrolidine ringStructural information about molecular stability

Single Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction (SCXRD) stands as the ultimate method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. carleton.edumdpi.com This technique provides precise data on bond lengths, bond angles, and the absolute configuration of chiral centers, offering a definitive structural proof that complements the solution-state data from NMR. The process involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern to build an electron density map of the molecule. researchgate.net

The data from SCXRD extends beyond the structure of a single molecule to reveal how multiple molecules arrange themselves in the crystal lattice. This arrangement, known as the crystal packing, is governed by a variety of intermolecular forces. nih.gov In organic salts like this compound, the packing is often dominated by the strong electrostatic interactions between the ammonium cation and the chloride anion. Molecules may arrange into common motifs such as herringbone patterns, layers, or chains, driven by the need to maximize favorable intermolecular contacts and achieve efficient packing in the solid state. mdpi.com

The stability and structure of the crystal lattice are dictated by a network of intermolecular interactions. For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The strongest and most influential interaction would be the hydrogen bond between the ammonium proton (N-H⁺) and the chloride anion (Cl⁻). cdnsciencepub.comresearchgate.net This N-H⁺···Cl⁻ interaction is a primary driver in the crystal packing of amine hydrochlorides, often forming extensive networks that link the molecules together. scirp.org

Halogen Bonding and C-Br···π Interactions: The bromine atom on the phenyl ring can participate in non-covalent interactions. A notable example is the C-Br···π interaction, where the electropositive region on the bromine atom interacts favorably with the electron-rich π-system of an adjacent phenyl ring. nih.govnih.govnih.gov This type of interaction is increasingly recognized as a significant force in crystal engineering and molecular recognition. nih.gov

Weak C-H···X Interactions: Weaker hydrogen bonds, such as those between carbon-bound hydrogens and the chloride anion (C-H···Cl) or the π-system of the aromatic ring (C-H···π), also play a role in refining the crystal packing. mdpi.com

Analysis of these interactions, often aided by computational tools like Hirshfeld surface analysis, provides a complete understanding of the supramolecular architecture. bohrium.com

Table 3: Potential Intermolecular Interactions in Crystalline this compound
Interaction TypeDonorAcceptorTypical Distance (Å)Significance
Hydrogen BondN-H⁺Cl⁻2.9 - 3.3 (N···Cl)Primary interaction, dictates overall packing
Halogen InteractionC-Brπ-system (Phenyl)3.2 - 3.8 (Br···centroid)Directional interaction, influences orientation
π-π Stackingπ-system (Phenyl)π-system (Phenyl)3.3 - 3.8 (centroid···centroid)Stabilizes packing of aromatic moieties
Weak Hydrogen BondC-H (Aromatic/Aliphatic)Cl⁻ / π-system> 3.2 (C···Cl)Fine-tunes the molecular arrangement

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Theoretical and Computational Chemistry Studies of 2 4 Bromophenyl Pyrrolidine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No dedicated Density Functional Theory (DFT) studies for 2-(4-Bromophenyl)pyrrolidine (B1276760) hydrochloride were identified in the available literature. Consequently, the specific data required for the following subsections could not be obtained:

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

No specific Molecular Dynamics (MD) simulation studies for 2-(4-Bromophenyl)pyrrolidine hydrochloride were found. Research in this area would be necessary to understand its conformational landscape, dynamic behavior in different solvents, and interactions with biological macromolecules. Without such studies, a detailed analysis of its conformational preferences and dynamic properties cannot be provided.

Hirshfeld Surface and Energy Framework Analysis for Supramolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of non-covalent contacts that dictate the supramolecular architecture of a compound. For this compound, this analysis would partition the crystal space to identify key interactions involving the bromide, phenyl, and pyrrolidine (B122466) moieties.

Interaction TypeContribution (%)Description
H···H36.2%Represents van der Waals forces and is the most significant contributor to the crystal packing. nih.gov
C···H/H···C21.6%Indicates the presence of C-H···π interactions, which are crucial for the stability of the crystal structure. nih.gov
N···H/H···N12.2%Corresponds to hydrogen bonding involving nitrogen atoms, forming a robust network. nih.gov
Br···H/H···Br10.8%Highlights the role of the bromine atom in forming halogen bonds and other weak interactions. nih.gov

In Silico Methodologies for Predictive Chemical Behavior and Optimization

In silico methodologies employ computational models to predict the properties, behavior, and activity of chemical compounds, thereby reducing the time and expense associated with laboratory experiments. mdpi.com These methods are integral to modern drug discovery and materials science for forecasting a molecule's physicochemical characteristics, pharmacokinetic profiles (absorption, distribution, metabolism, and elimination - ADME), and potential toxicity. mdpi.commdpi.com

For this compound, in silico tools can predict properties such as lipophilicity (log P), water solubility, and topological polar surface area (TPSA), which are crucial for assessing its potential as a bioactive molecule. mdpi.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can establish a statistical link between the molecular structure of pyrrolidine derivatives and their biological activities, guiding the design of new compounds with enhanced properties. nih.govnih.gov These predictive models are developed by analyzing large datasets of known chemicals and their properties, allowing for the screening of virtual compounds before their synthesis. nih.govresearchgate.net

Computational Tools for Yield and Purity Optimization

Computational chemistry provides powerful tools to optimize the conditions of chemical synthesis for improved yield and purity. By modeling the reaction mechanism and kinetics, researchers can identify key parameters that influence the reaction outcome, such as temperature, pressure, and the choice of catalysts and solvents. acs.org

Advanced optimization algorithms, including Bayesian optimization and black-box methods like Nelder-Mead simplex, can efficiently navigate the complex parameter space of a chemical reaction. beilstein-journals.orgnih.govnih.gov These computational approaches require fewer experiments than traditional design of experiments (DOE) methodologies to identify the global optimal conditions. beilstein-journals.orgnih.gov For the synthesis of this compound, these tools could be used to model the reaction pathway, predict the impact of different reagents and conditions, and ultimately guide the experimental setup to maximize product yield and minimize the formation of impurities. The integration of these models with automated flow reactors can create self-optimizing systems that rapidly identify the best synthesis protocols. beilstein-journals.org

Machine Learning Applications in Reaction Prediction

Machine learning (ML) is transforming chemical synthesis by enabling the accurate prediction of reaction outcomes. nih.gov Neural network models, trained on vast databases of millions of documented reactions like Reaxys, can identify complex patterns that are not apparent to human chemists. acs.orgnih.gov These models can predict the major product of a reaction, suggest suitable catalysts, solvents, and reagents, and even forecast the reaction temperature. nih.govstanford.edu

Instead of relying on predefined reaction templates, modern ML approaches can learn the underlying principles of chemical reactivity. mit.edu For a given set of reactants, such as those used to synthesize this compound, an ML model can predict the most probable transformation and its associated optimal conditions. rsc.org In validation studies, these models have demonstrated high accuracy, often placing the experimentally observed outcome within their top-ranked predictions. nih.govmit.edu This predictive power accelerates the discovery of new synthetic routes and streamlines the process of bringing new molecules from design to production.

Applications As a Versatile Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The inherent structure of 2-(4-Bromophenyl)pyrrolidine (B1276760) hydrochloride makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems. The pyrrolidine (B122466) ring forms the core of the new scaffold, and the bromophenyl group can be retained for further modification or transformed as part of the synthetic strategy.

The pyrrolidine core of 2-(4-Bromophenyl)pyrrolidine is fundamental to the construction of bicyclic pyrrolizidine (B1209537) alkaloids and related structures. kib.ac.cnnih.gov These natural products are known for their wide range of biological activities. pharaohacademy.com Synthetic strategies often involve the elaboration of a pyrrolidine derivative, where cyclization reactions are used to form the second five-membered ring, yielding the characteristic l-aza-bicyclo-[3.3.0]-octane skeleton. nih.gov The synthesis can involve steps such as mesylation of a hydroxylated side chain on the pyrrolidine ring, followed by an intramolecular aminocyclization to furnish the bicyclic pyrrolizidine core. kib.ac.cn

Furthermore, the pyrrolidine ring is a direct precursor to the 2-pyrrolidinone (B116388) scaffold, a privileged structure in medicinal chemistry. N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization reactions represent a modern approach to constructing highly functionalized 2-pyrrolidinones from suitable precursors. rsc.org The Ugi multicomponent reaction can also be designed to facilitate ring closure, leading to the formation of pyrrolidone structures. rloginconsulting.com Starting with 2-(4-Bromophenyl)pyrrolidine, oxidation of the ring or reaction with appropriate reagents can yield pyrrolidone derivatives that retain the bromophenyl moiety for subsequent functionalization.

Spiro-pyrrolidine systems are complex three-dimensional structures where the pyrrolidine ring is fused to another ring system at a single carbon atom. These scaffolds are of significant interest in drug discovery. A primary method for their synthesis is the 1,3-dipolar cycloaddition reaction involving azomethine ylides. ua.es 2-(4-Bromophenyl)pyrrolidine can serve as a precursor to the required azomethine ylide. The reaction typically involves the condensation of the secondary amine with an aldehyde, which then undergoes thermal or catalytic activation to form the dipole. This dipole is then trapped in situ by a dipolarophile, such as a maleimide (B117702) or other activated alkene, to generate the spiro-pyrrolidine framework in a highly stereoselective manner. ua.esresearchgate.net The resulting spirocycle incorporates the 2-(4-bromophenyl) substituent, making it available for further synthetic transformations.

Integration into Multi-Component Reactions (MCRs) for Molecular Complexity Generation

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. beilstein-journals.orgnih.gov This approach offers high atom economy and efficiency in generating molecular complexity. researchgate.net As a secondary amine, 2-(4-Bromophenyl)pyrrolidine hydrochloride is an excellent candidate for several named MCRs.

For example, in the Ugi four-component reaction (U-4CR), an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid combine to form an α-acylamino carboxamide. nih.govbohrium.com The use of 2-(4-Bromophenyl)pyrrolidine as the amine component directly installs this chiral, functionalized scaffold into the product in a single step. Similarly, it can participate in the Mannich reaction, reacting with an aldehyde and an active hydrogen compound to form β-amino carbonyl compounds. nih.gov The integration of this building block into MCRs allows for the rapid generation of diverse libraries of complex molecules built around the 2-(4-bromophenyl)pyrrolidine core.

Multi-Component ReactionRole of 2-(4-Bromophenyl)pyrrolidineResulting ScaffoldKey Advantage
Ugi ReactionAmine Componentα-Acylamino CarboxamideRapid assembly of peptide-like structures. bohrium.com
Mannich ReactionAmine Componentβ-Amino Carbonyl CompoundFormation of a C-C bond and introduction of a nitrogen moiety simultaneously. nih.gov
Groebke-Blackburn-Bienaymé (GBB) ReactionAmine Component (potentially)Imidazopyridine ScaffoldsEfficient synthesis of fused heterocyclic systems. bohrium.com

Role in the Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral pyrrolidine derivatives, famously exemplified by the amino acid proline, are cornerstones of asymmetric organocatalysis and serve as backbones for chiral ligands in transition-metal catalysis. unibo.it The enantiomerically pure forms of 2-(4-Bromophenyl)pyrrolidine, such as the (S)-isomer, are valuable starting materials for creating novel chiral ligands and organocatalysts.

The pyrrolidine nitrogen can be functionalized to introduce other coordinating groups or catalytic moieties. unibo.it Crucially, the bromine atom on the phenyl ring acts as a versatile anchor point for introducing phosphorus, nitrogen, or sulfur-based donor groups via palladium-catalyzed cross-coupling reactions. This allows for the synthesis of bidentate or pincer-type ligands where the pyrrolidine ring provides a rigid, stereochemically defined environment around a metal center. Such ligands are instrumental in controlling the enantioselectivity of a wide range of chemical transformations. frontiersin.org

Functionalization for Advanced Materials Precursors

The unique combination of a saturated heterocyclic ring and a halogenated aromatic system in 2-(4-Bromophenyl)pyrrolidine makes it a candidate for the synthesis of precursors for advanced materials. bldpharm.com Halogenated organic compounds are often utilized as building blocks for materials like liquid crystals, organic semiconductors, and specialized polymers.

The bromine atom is a key functional group for polymerization reactions. Through reactions like Suzuki, Stille, or Sonogashira cross-coupling, the 2-(4-Bromophenyl)pyrrolidine unit can be incorporated into conjugated polymer backbones. The pyrrolidine moiety can influence the solubility, processability, and solid-state packing of the resulting polymer, while the electronically active polymeric chain provides desirable optical or electronic properties. The chirality of the pyrrolidine unit can also be used to induce supramolecular chirality in the final material, which is of interest for applications in chiroptical devices.

Strategy for Designing Analogues with Modified Reactivity Profiles

A key strategy in modern medicinal chemistry and materials science is the systematic modification of a lead compound to optimize its properties. The 2-(4-Bromophenyl)pyrrolidine scaffold is exceptionally well-suited for this approach. The para-bromo substituent on the phenyl ring is a prime target for diversification using a wide array of well-established palladium-catalyzed cross-coupling reactions.

By selecting the appropriate coupling partner, a diverse range of functional groups can be introduced at this position. This allows for the fine-tuning of electronic properties (e.g., introducing electron-donating or electron-withdrawing groups), steric bulk, and solubility. For example, a Suzuki coupling can introduce new aryl or heteroaryl groups, a Sonogashira coupling can install alkynes, and a Buchwald-Hartwig amination can add substituted amines. This strategic functionalization enables the creation of large libraries of analogues with modified reactivity, biological activity, or material properties, facilitating the development of new drugs or advanced materials.

Cross-Coupling ReactionCoupling PartnerFunctional Group IntroducedImpact on Profile
Suzuki CouplingBoronic Acids/EstersAryl, Heteroaryl, AlkylModifies steric bulk and electronic properties.
Sonogashira CouplingTerminal AlkynesAlkynyl groupIntroduces a rigid, linear linker for extending conjugation.
Heck CouplingAlkenesVinyl groupAdds a site for further polymerization or functionalization.
Buchwald-Hartwig AminationAminesSubstituted Amino groupAlters basicity, polarity, and hydrogen-bonding capacity.
Stille CouplingOrganostannanesVarious organic groupsVersatile method for C-C bond formation under mild conditions.
CyanationCyanide source (e.g., Zn(CN)₂)Nitrile groupIncreases polarity and provides a handle for hydrolysis to acid or reduction to amine.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. For 2-(4-Bromophenyl)pyrrolidine (B1276760) hydrochloride and its analogs, future research is geared towards greener and more innovative synthetic pathways.

Biocatalysis : Harnessing enzymes for chemical synthesis offers high selectivity and mild reaction conditions. An emerging area is the use of engineered enzymes, such as cytochrome P450 variants, to catalyze the intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines. nih.govresearchgate.netescholarship.orgacs.orgcaltech.edu This biocatalytic approach provides a direct route to enantiomerically pure pyrrolidine (B122466) cores, avoiding traditional protecting group strategies and harsh reagents. nih.govresearchgate.netescholarship.orgacs.orgcaltech.edu

Flow Chemistry : Continuous flow synthesis presents significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. springerprofessional.demdpi.commdpi.comuc.ptdurham.ac.uk The synthesis of heterocyclic compounds, including pyrrolidines, in flow reactors can lead to higher yields, cleaner reactions, and reduced reaction times. springerprofessional.demdpi.comdurham.ac.uk Future work will likely involve developing multi-step, telescoped flow sequences for the synthesis of 2-(4-Bromophenyl)pyrrolidine hydrochloride, minimizing intermediate isolation and purification steps. uc.pt

Photoredox and Electrosynthesis : Visible-light photoredox catalysis and electrosynthesis are powerful tools for forging new bonds under mild conditions. researchgate.netnih.govd-nb.inforsc.org These methods can enable novel cycloaddition strategies to construct the pyrrolidine ring or facilitate late-stage functionalization. researchgate.netnih.gov Electrosynthesis, which uses electricity to drive chemical reactions, offers a sustainable alternative to conventional redox reagents for constructing N-heterocycles. nih.govfrontiersin.orgbeilstein-journals.orgrsc.orgoup.com

Green Chemistry Approaches : Beyond specific technologies, a broader focus on green chemistry principles is anticipated. This includes the use of microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency, the application of eco-friendly solvents, and the development of multicomponent reactions that increase atom economy. nih.govchemheterocycles.com

MethodologyAdvantagesPotential Application for this compound
Biocatalysis High enantioselectivity, mild conditions, reduced waste.Enantioselective synthesis of the chiral pyrrolidine core.
Flow Chemistry Improved safety, scalability, higher yields, process automation.Integrated, multi-step synthesis from simple precursors. uc.ptdurham.ac.uk
Photoredox/Electrosynthesis Mild conditions, novel reactivity, avoids harsh reagents.C-H functionalization or novel cyclization pathways. nih.govfrontiersin.orgbeilstein-journals.org
Microwave-Assisted Synthesis Increased reaction rates, improved yields, higher efficiency. nih.govAcceleration of key bond-forming steps in the synthesis.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The synergy between advanced spectroscopic methods and computational chemistry is poised to provide unprecedented insight into the formation and reactivity of this compound.

Advanced Spectroscopic Techniques : To capture transient intermediates and understand complex reaction kinetics, researchers are moving beyond standard analytical methods. Techniques like time-resolved spectroscopy, where FT-IR or Raman spectroscopy is coupled with stopped-flow instruments, can monitor fast reactions in real time. perkinelmer.com This allows for the direct observation of reaction intermediates, providing concrete evidence for proposed mechanisms. perkinelmer.com Multidimensional spectroscopy can offer a more detailed picture of molecular structure and dynamics.

Computational Chemistry : Theoretical approaches, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become indispensable tools. nih.gov These methods can be used to map potential energy surfaces, calculate the energies of reactants, transition states, and products, and predict reaction pathways. For instance, computational analysis can elucidate the subtle electronic and steric factors that govern the regioselectivity and stereoselectivity of pyrrolidine synthesis. The United Reaction Valley Approach (URVA) is one such method that provides a detailed analysis of the reaction mechanism by dividing it into distinct phases of chemical change. smu.eduacs.org This collaboration between computational and experimental chemistry is essential for building a comprehensive understanding of reaction mechanisms. nih.gov

Exploration of Unconventional Reactivity Pathways

Future research will venture beyond traditional functional group interconversions to explore novel ways of modifying the this compound scaffold. This involves activating otherwise inert bonds and employing novel catalytic systems.

Photoredox-Enabled Transformations : Visible-light photoredox catalysis can generate radical intermediates under exceptionally mild conditions, opening up new avenues for reactivity. d-nb.info This includes strategies for the dehydrogenative aromatization of pyrrolidines to form substituted pyrroles or the selective cleavage and functionalization of C–N bonds for "skeletal remodeling" of the pyrrolidine ring. nih.govd-nb.info Such transformations would allow the conversion of the saturated pyrrolidine core into other valuable heterocyclic structures. nih.gov

Electrochemical Synthesis : Electrosynthesis provides a unique platform for generating reactive species. rsc.org Metal-free intramolecular C-H aminations driven by electricity represent a sustainable method for creating N-heterocycles. frontiersin.org This approach could be adapted for novel cyclization strategies or for functionalizing the pyrrolidine ring through C-H activation, bypassing the need for pre-functionalized substrates.

[3+2] Cycloaddition Strategies : Photocatalytic [3+2] cycloaddition reactions are an efficient method for assembling the pyrrolidine ring. researchgate.netnih.gov Future work could expand the scope of these reactions, for example, by using aryl cyclopropyl (B3062369) ketones and various electrophiles, to create a wide array of structurally diverse pyrrolidines under photoredox conditions. researchgate.net

High-Throughput Synthesis and Screening for Novel Derivatizations

To accelerate the discovery of new bioactive molecules based on the 2-(4-Bromophenyl)pyrrolidine scaffold, high-throughput and automated methodologies are becoming increasingly vital. nih.govoxfordglobal.com

Parallel and Automated Synthesis : Automated platforms enable the rapid synthesis of large libraries of compounds for biological screening. prf.orgchemistryworld.comnih.govdrugdiscoveryonline.com Parallel synthesis, often conducted in 24- or 96-well plate formats, allows for the systematic variation of different parts of the lead molecule. spirochem.com For this compound, this would involve reacting the core scaffold with diverse sets of building blocks to quickly generate hundreds or thousands of derivatives for structure-activity relationship (SAR) studies. tarosdiscovery.com

DNA-Encoded Libraries (DEL) : DEL technology integrates combinatorial chemistry with DNA-based encoding, enabling the synthesis and screening of libraries containing billions of unique compounds. acs.orgnih.govresearchgate.netrsc.org A robust, DNA-compatible, three-component cycloaddition reaction to form pyrrolidine-fused scaffolds has been developed, demonstrating the feasibility of creating vast, pyrrolidine-focused libraries. acs.org This technology allows for the rapid identification of potent binders to biological targets from an immense chemical space. nih.govresearchgate.net

Integrated Synthesis and Screening : The future of drug discovery lies in the tight integration of synthesis and biological screening. prf.org Automated systems are being developed that not only synthesize compound libraries but also perform subsequent biological assays in a continuous, high-throughput workflow. prf.orgdrugdiscoveryonline.com This seamless integration significantly shortens the timeline from compound design to the identification of promising hits. oxfordglobal.com

TechnologyPrincipleApplication to this compound
Parallel Synthesis Simultaneous synthesis of multiple compounds in separate reaction vessels. spirochem.comRapid generation of focused libraries for SAR expansion.
Automated Synthesis Use of robotics and software to perform chemical reactions with minimal human intervention. chemistryworld.comnih.govEfficient and reproducible production of derivative libraries.
DNA-Encoded Libraries (DEL) Each molecule in a combinatorial library is tagged with a unique DNA barcode. acs.orgnih.govresearchgate.netConstruction and screening of massive libraries to discover novel bioactive derivatives.
High-Throughput Screening (HTS) Rapid, automated testing of large numbers of compounds for biological activity. oxfordglobal.comIdentification of lead compounds from synthesized libraries.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(4-Bromophenyl)pyrrolidine hydrochloride with high yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation of pyrrolidine precursors or coupling reactions. For example, a brominated aryl group can be introduced via Suzuki-Miyaura coupling using Pd catalysts under inert atmospheres. Key parameters include:

  • Temperature : 80–100°C (prevents side reactions like dehalogenation).
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol% loading).
  • Solvent : THF or DMF (ensures solubility of intermediates).
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Confirms substitution pattern and bromophenyl integration (e.g., aromatic protons at δ 7.3–7.6 ppm).
  • HPLC-MS : Validates molecular weight (MW: 276.59 g/mol) and detects impurities (<5%).
  • Elemental Analysis : Ensures stoichiometric Cl⁻ content (theoretical: ~12.8% Cl).
  • XRD : Resolves crystalline structure and salt form .

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays:

  • Stock Solutions : Prepare in DMSO (10–50 mM) and dilute in buffer (final DMSO <1% to avoid cytotoxicity).
  • Stability : Store at –20°C under argon to prevent hydrolysis of the pyrrolidine ring .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles (prevents skin/eye contact).
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (H313: harmful if inhaled).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral 2-(4-Bromophenyl)pyrrolidine derivatives be achieved?

  • Methodological Answer : Utilize asymmetric catalysis:

  • Chiral Auxiliaries : (S)-Proline derivatives induce stereochemistry during cyclization.
  • Catalytic Hydrogenation : Pd/C with chiral ligands (e.g., BINAP) achieves >90% ee.
  • Resolution : Diastereomeric salt formation with tartaric acid separates enantiomers .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Discrepancies may arise from:

  • Purity Variability : Validate compound integrity via orthogonal methods (e.g., LC-MS vs. NMR).
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Control Experiments : Compare with halogen-substituted analogs (e.g., 4-chloro or 4-fluoro derivatives) to isolate bromine-specific effects .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with protein structures (e.g., GPCRs or ion channels).
  • MD Simulations : Assess binding stability (50–100 ns trajectories) and hydrogen-bonding networks.
  • QSAR Models : Corrogate bromine’s electronegativity with activity (e.g., logP vs. IC₅₀) .

Q. What are the mechanistic implications of the bromophenyl group’s electronic effects on pyrrolidine ring reactivity?

  • Methodological Answer : The electron-withdrawing bromine:

  • Reduces Basicity : Protonation of the pyrrolidine nitrogen requires stronger acids (pH <2).
  • Stabilizes Intermediates : Resonance effects during nucleophilic substitution (e.g., SNAr reactions).
  • Modulates π-Stacking : Enhances affinity for aromatic residues in enzyme active sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.